molecular formula C20H23ClN2O3S B258770 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

Cat. No. B258770
M. Wt: 406.9 g/mol
InChI Key: NBEMQMCMYJIPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide irreversibly binds to the mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce tumor size and improve patient survival rates in clinical trials. It has also demonstrated a favorable safety profile, with fewer side effects compared to other EGFR inhibitors.

Advantages and Limitations for Lab Experiments

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is a highly selective inhibitor of mutated EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its irreversible binding to the receptor may limit its use in certain experimental settings.

Future Directions

1. Combination therapy: 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has shown promising results in combination with other targeted therapies, such as immune checkpoint inhibitors and MEK inhibitors. Further studies are needed to determine the optimal combination strategies for NSCLC treatment.
2. Resistance mechanisms: Despite its efficacy, resistance to this compound can develop over time. Future research should focus on identifying the underlying mechanisms of resistance and developing strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to this compound are currently being investigated, with the goal of identifying patients who are most likely to benefit from the drug.
4. Alternative indications: The potential of this compound for treating other types of cancer, such as breast and ovarian cancer, is currently being explored.
5. Novel EGFR inhibitors: The development of novel EGFR inhibitors that overcome the limitations of current drugs, such as resistance and off-target effects, is an area of active research.

Synthesis Methods

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is synthesized through a multi-step process, involving the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-phenylamine, followed by the reduction of the nitro group to an amine. The amine is then reacted with 1-azepanesulfonyl chloride to obtain the final product.

Scientific Research Applications

5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has been widely studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutation. It has been shown to selectively inhibit the mutated EGFR, leading to tumor regression and improved patient survival rates.

properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C20H23ClN2O3S/c1-22(16-9-5-4-6-10-16)20(24)18-15-17(11-12-19(18)21)27(25,26)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3

InChI Key

NBEMQMCMYJIPKD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl

Origin of Product

United States

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